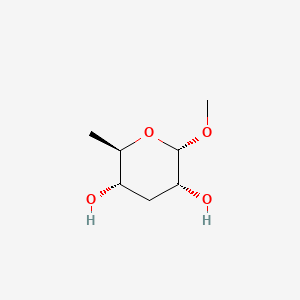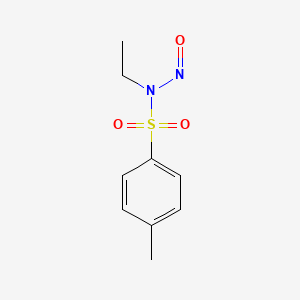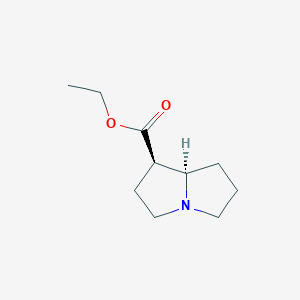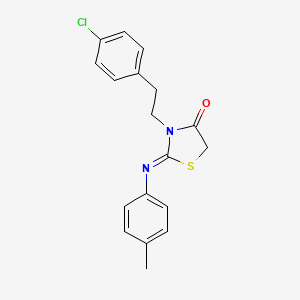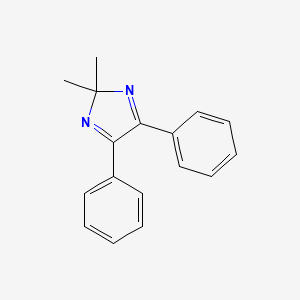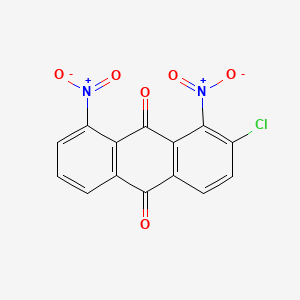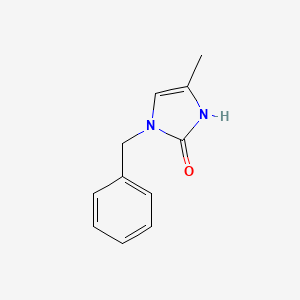
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the imidazole ring, making it a unique and versatile molecule in both synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with methyl isocyanate under controlled conditions. Another method includes the cyclization of N-benzyl-N-methylurea in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as imidazolidines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and imidazolidines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methyl-1H-imidazole: Similar structure but lacks the carbonyl group at the second position.
4-Methyl-1H-imidazole: Lacks the benzyl group and has a simpler structure.
1-Benzyl-1H-imidazole: Similar but without the methyl group at the fourth position.
Uniqueness: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
33542-53-9 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-benzyl-5-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9-7-13(11(14)12-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14) |
Clé InChI |
CFMLNEMAKRUZHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
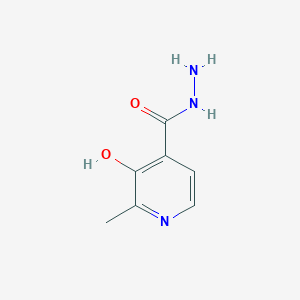
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
